molecular formula C17H28N6O3S B4255376 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide

2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide

Cat. No.: B4255376
M. Wt: 396.5 g/mol
InChI Key: SAEGBQQWTURYNT-UHFFFAOYSA-N
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Description

2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a tetrazole ring, and a thienylacetamide moiety, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the allyl and thienylacetamide groups. Common synthetic routes may involve the use of starting materials such as azepane, allyl bromide, and thienylacetic acid. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or thiolates in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide
  • N-allyl-2-(1,3-benzodioxol-5-yl)-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)acetamide

Uniqueness

2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide is unique due to its combination of structural features, including the tetrazole ring and the thienylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3S/c1-2-8-22(15-7-11-27(25,26)14-15)17(24)13-23-16(18-19-20-23)12-21-9-5-3-4-6-10-21/h2,15H,1,3-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEGBQQWTURYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=NN=N2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide
Reactant of Route 2
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2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide
Reactant of Route 3
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2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide
Reactant of Route 4
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2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide
Reactant of Route 5
Reactant of Route 5
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide
Reactant of Route 6
Reactant of Route 6
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-prop-2-enylacetamide

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